molecular formula C6H5NNaO4S B14789220 Sodium 2-nitrobenzene-1-sulfinate

Sodium 2-nitrobenzene-1-sulfinate

Cat. No.: B14789220
M. Wt: 210.17 g/mol
InChI Key: SNHAYLTWOHBQBB-UHFFFAOYSA-N
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Description

Sodium 2-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H4(NO2)SO2Na. It is a sodium salt of 2-nitrobenzenesulfinic acid and is known for its versatile reactivity in various chemical processes. This compound is often used as a building block in the synthesis of other organosulfur compounds due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-nitrobenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonation of 2-nitrobenzene using sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the formation of the desired sulfinate salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and automated control systems is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 2-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfonate group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Sodium 2-nitrobenzene-1-sulfinate is unique due to the presence of both the nitro and sulfonate groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a broader range of synthetic transformations compared to its analogs .

Properties

Molecular Formula

C6H5NNaO4S

Molecular Weight

210.17 g/mol

InChI

InChI=1S/C6H5NO4S.Na/c8-7(9)5-3-1-2-4-6(5)12(10)11;/h1-4H,(H,10,11);

InChI Key

SNHAYLTWOHBQBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)O.[Na]

Origin of Product

United States

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